molecular formula C6H10N2O4 B14728333 Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate CAS No. 5431-92-5

Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate

Katalognummer: B14728333
CAS-Nummer: 5431-92-5
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: SFZPJLNCQUMSRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a carbamoyl group, a methyl group, and an oxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate typically involves the reaction of methyl acetoacetate with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as methanesulfonic acid, and requires refluxing in methanol to achieve a good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with target molecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl carbamate: Similar in structure but lacks the oxo group.

    Ethyl carbamate: Similar but has an ethyl group instead of a methyl group.

    Methyl acetoacetate: Similar but lacks the carbamoyl group.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

5431-92-5

Molekularformel

C6H10N2O4

Molekulargewicht

174.15 g/mol

IUPAC-Name

methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate

InChI

InChI=1S/C6H10N2O4/c1-3(5(10)12-2)4(9)8-6(7)11/h3H,1-2H3,(H3,7,8,9,11)

InChI-Schlüssel

SFZPJLNCQUMSRW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC(=O)N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.